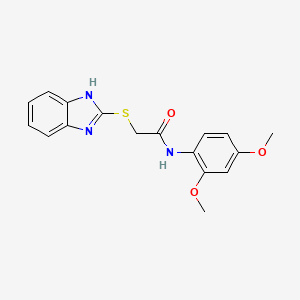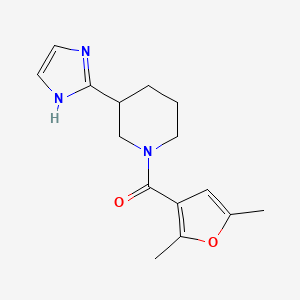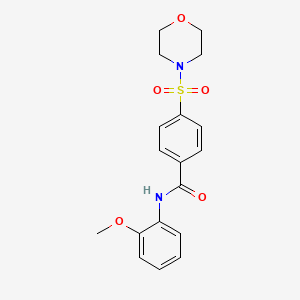
2-(1H-benzimidazol-2-ylthio)-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzimidazol-2-ylthio)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZML and has been synthesized through various methods, including the use of microwave irradiation and conventional heating.
Scientific Research Applications
Amplifying Phleomycin's Effect
Research on derivatives of benzimidazole, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(2,4-dimethoxyphenyl)acetamide, has shown their potential in amplifying the effect of phleomycin against Escherichia coli. These compounds, through various modifications such as 2-alkylthio derivatives, have been synthesized and tested for their in vitro activities, highlighting their role in enhancing phleomycin's antibacterial efficacy (Brown et al., 1978).
Antioxidant Properties in Oil
Benzimidazole derivatives have been explored for their antioxidant properties, particularly in the context of base oil stabilization. Studies involving compounds similar to this compound have indicated significant inhibition efficiency against oxidation, demonstrating their potential as effective antioxidants for improving the stability and performance of base oils (Basta et al., 2017).
Antitumor Activity
The synthesis of benzimidazole derivatives bearing different heterocyclic rings has provided valuable insights into their antitumor activity. By incorporating various heterocyclic systems into the benzimidazole structure, researchers have developed compounds with considerable anticancer activity against multiple cancer cell lines. This approach underscores the therapeutic potential of benzimidazole derivatives, including those structurally akin to this compound, in oncology (Yurttaş et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been identified as potent corrosion inhibitors, particularly for carbon steel in acidic environments. Through electrochemical and weight loss measurements, compounds related to this compound have demonstrated high inhibition efficiency, offering a promising approach for protecting metals against corrosion (Rouifi et al., 2020).
Hepatitis C Virus Inhibition
In the quest for new treatments against viral infections, some benzimidazole derivatives have shown activity against the hepatitis C virus (HCV). By incorporating triazole moieties and other structural elements, these compounds have exhibited significant antiviral activity, highlighting the potential of benzimidazole-based molecules, including those structurally related to this compound, in antiviral therapy (Youssif et al., 2016).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-11-7-8-14(15(9-11)23-2)18-16(21)10-24-17-19-12-5-3-4-6-13(12)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEZWCVKNNHMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5575433.png)
![N-{3-[(2-fluorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5575438.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5575441.png)
![4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5575449.png)
![4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5575455.png)
![N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5575462.png)


![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)

![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)



